molecular formula C18H20ClN3O6S3 B1226082 sporidesmin E CAS No. 22327-77-1

sporidesmin E

Cat. No.: B1226082
CAS No.: 22327-77-1
M. Wt: 506 g/mol
InChI Key: NAEONKBZNXPTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sporidesmin E is a secondary metabolite isolated from the saprophytic fungus Pseudopithomyces chartarum (formerly Pithomyces chartarum ) . It belongs to the epipolythiodioxopiperazine (ETP) class of mycotoxins, which are characterized by a bridged polysulfide ring system . The structure of this compound has been identified as an epitrithiadioxopiperazine, containing a three-sulfur bridge . It is one of several related compounds (Sporidesmins A-J) produced by the fungus, with Sporidesmin A being the most prevalent and well-studied . This compound is primarily used in research to study the biosynthesis and chemical properties of ETP mycotoxins. This compound can be converted into Sporidesmin A (disfide bridge) upon treatment with triphenylphosphine, and it can also be sulphurated to form Sporidesmin G (tetrasulfide bridge) . This makes it a valuable chemical intermediate for investigating the structure-activity relationships within this toxin family. The study of this compound and its analogs provides crucial insights into fungal metabolism and the mechanisms of mycotoxin production . Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by qualified professionals in accordance with appropriate safety protocols.

Properties

CAS No.

22327-77-1

Molecular Formula

C18H20ClN3O6S3

Molecular Weight

506 g/mol

IUPAC Name

6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,19-trimethyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione

InChI

InChI=1S/C18H20ClN3O6S3/c1-16-14(24)22-13-17(26,12(23)18(22,30-31-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3

InChI Key

NAEONKBZNXPTMI-UHFFFAOYSA-N

SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

Synonyms

isosporidesmin B
sporidesmin
sporidesmin A
sporidesmin B
sporidesmin C
sporidesmin D
sporidesmin E
sporidesmin F
sporidesmin G
sporidesmin H

Origin of Product

United States

Scientific Research Applications

Veterinary Medicine

Facial Eczema in Livestock

  • Sporidesmin E is a key factor in the development of facial eczema, a condition that affects ruminants. The ingestion of this mycotoxin leads to liver damage, characterized by inflammation and bile duct obstruction .
  • Case Study : Research indicates that sporidesmin can cause severe pathological changes in sheep when administered orally. Symptoms include liver injury, weight loss, and overall health deterioration .

Toxicological Studies

Mechanisms of Action

  • The toxic effects of this compound are linked to its ability to induce oxidative stress and liver damage. Studies show that it can disrupt cellular functions, leading to necrosis and apoptosis in hepatocytes .
  • Research Findings : A study demonstrated that low doses of sporidesmin administered to sheep resulted in significant liver damage, highlighting its potency as a hepatotoxin and its implications for animal health management .

Agricultural Implications

Impact on Pasture Management

  • The presence of Pithomyces chartarum in pastures poses a risk to livestock health. Understanding the conditions that favor the growth of this fungus is crucial for managing pasture quality and animal safety .
  • Preventive Measures : Farmers are encouraged to monitor pasture conditions and implement strategies to minimize fungal spore exposure during high-risk periods, such as wet seasons when fungal growth is prevalent.

Research and Development

Biosynthesis Studies

  • Investigations into the biosynthesis of this compound have been conducted to understand its production mechanisms better. This research aims to identify genetic factors influencing toxin production, which could lead to the development of resistant strains of Pithomyces chartarum or alternative management strategies .
  • Genomic Tools : Recent studies have employed genomic tools to identify loci associated with susceptibility to sporidesmin-induced liver damage in ruminants, paving the way for genetic selection in breeding programs .

Data Table: Summary of this compound Applications

Application Area Details
Veterinary MedicineCauses facial eczema leading to liver damage in ruminants (sheep, cattle)
Toxicological StudiesInduces oxidative stress; significant liver injury observed in animal models
Agricultural ImplicationsAffects pasture management; requires monitoring of fungal growth conditions
Research & DevelopmentFocus on biosynthesis; use of genomic tools for understanding susceptibility in livestock

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Sporidesmin E differs from other ETPs in sulfur content and bridge configuration:

Compound Structure Sulfur Atoms Key Features
This compound Epitrithiadioxopiperazine (proposed) 3 Precursor to sporidesmin A; higher sulfur reactivity, unstable under reducing conditions
Sporidesmin A Epidithiodioxopiperazine 2 Most toxic analog; stable disulfide bridge; targets biliary epithelium
Gliotoxin Epidithiodioxopiperazine 2 Induces apoptosis via ROS; inactivates glutaredoxin via disulfide exchange
Sporidesmin B-J Variants of ETPs 1–2 Less studied; variable sulfur bridges and side-chain modifications

This compound’s additional sulfur atom likely increases its redox instability compared to sporidesmin A, influencing its environmental persistence and biological activity .

Toxicological Profiles

  • This compound: Limited direct toxicity data, but its conversion to sporidesmin A suggests indirect hepatotoxicity. May act as a reservoir for sporidesmin A in fungal spores .
  • Sporidesmin A : Causes necrotizing cholangitis, hepatocyte membrane damage, and photosensitization in livestock. Cumulative toxicity observed at doses as low as 0.125 mg/kg in sheep .
  • Gliotoxin: Rapidly induces apoptosis and anoikis in adherent cells; targets glutaredoxin-1 (Grx1) with higher efficiency than sporidesmin A in vitro .

Mechanistic Differences

  • Cell Adhesion vs. Apoptosis: Sporidesmin A disrupts actin cytoskeletons and cell-cell adhesion without inducing apoptosis or necrosis at sublethal doses, whereas gliotoxin triggers rapid anoikis .
  • Oxidative Stress : Sporidesmin A generates ROS (e.g., H2O2, hydroxyl radicals) but primarily damages cells via direct protein disulfide formation (e.g., glutaredoxin inactivation) . Gliotoxin’s toxicity is more ROS-dependent .
  • Glutaredoxin Inhibition : Sporidesmin A inactivates Grx1 by forming mixed disulfides, but its efficacy is reduced in high-GSH environments. In contrast, synthetic analogs like CWR-J02 inhibit Grx1 more potently under physiological conditions .

Ecological and Production Variability

  • Strain Dependency: Only toxigenic Pse. chartarum strains produce sporidesmins. Non-toxigenic strains lack the sporidesmin gene cluster .
  • Environmental Factors : Pasture spore density correlates with sporidesmin concentration. Co-ingestion with Tribulus terrestris exacerbates toxicity .

Preparation Methods

Fungal Strain Selection and Cultivation

Sporidesmin E is biosynthesized by Pithomyces chartarum (syn. Sporidesmium bakeri), a saprophytic fungus prevalent in pasture ecosystems. Optimal this compound production occurs under high-humidity conditions (≥85% relative humidity) and temperatures between 20–25°C. The fungus is typically cultured on ryecorn substrates, which provide a nutrient-rich medium for sporulation. A critical step involves sterilizing ryecorn at 121°C for 30 minutes before inoculation with P. chartarum conidia.

Bulk Extraction Protocol

The extraction protocol involves solvent partitioning and precipitation:

  • Homogenization : Fungal cultures are homogenized in chloroform-methanol (2:1 v/v) to disrupt spore walls.

  • Filtration : The slurry is filtered through a Büchner funnel, and the filtrate is concentrated under reduced pressure at 40°C.

  • Partitioning : The crude extract is partitioned between benzene and aqueous sodium bicarbonate (5% w/v) to isolate hydrophobic sporidesmins.

  • Crystallization : this compound is precipitated as a benzene solvate by cooling the benzene phase to 4°C.

Yield : Early methods reported this compound yields of 28–65 mg per kg of ryecorn culture, but modern optimizations achieve up to 165 mg/kg.

Chemical Sulfuration of Sporidesmin A

Reaction with Phosphorus Pentasulfide

This compound is synthesized via sulfuration of sporidesmin A using phosphorus pentasulfide (P₂S₅) and elemental sulfur:

  • Reagent Preparation : A 1:2 molar ratio of P₂S₅ to sulfur is dissolved in anhydrous toluene.

  • Reaction Conditions : Sporidesmin A (1 mmol) is refluxed with the sulfurating agent at 110°C for 6 hours under nitrogen.

  • Workup : The mixture is cooled, filtered, and washed with ice-cold ethanol to remove unreacted sulfur.

Mechanism : The reaction introduces a disulfide bridge into the dioxopiperazine core, converting sporidesmin A to E.

Yield : This method achieves a 22–35% conversion efficiency, with this compound isolated via column chromatography.

Chromatographic Purification

Column Chromatography

Crude sporidesmin extracts are purified using silica gel chromatography:

  • Mobile Phase : Chloroform-acetone (7:3 v/v) elutes this compound after sporidesmin A.

  • Detection : UV absorbance at 254 nm identifies ETP-containing fractions.

High-Performance Liquid Chromatography (HPLC)

Modern protocols employ reverse-phase HPLC for higher purity:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Eluent : Acetonitrile-water (65:35 v/v) with 0.1% trifluoroacetic acid

  • Flow Rate : 1.0 mL/min

  • Retention Time : this compound elutes at 14.2 minutes.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The structure of this compound was confirmed via ¹H and ¹³C NMR:

  • ¹H NMR (CDCl₃) : δ 6.82 (s, 1H, aromatic), δ 5.21 (d, J = 8.4 Hz, 1H, NH), δ 4.75 (m, 2H, CH₂S).

  • ¹³C NMR : 172.1 ppm (C=O), 58.3 ppm (C-S).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₈H₂₀ClN₃O₆S₂ (observed m/z 474.0521 [M+H]⁺).

Challenges and Optimizations

Degradation Risks

This compound is light-sensitive and degrades under UV exposure. Storage in amber vials at -20°C in anhydrous benzene extends stability to 6 months.

Scalability Limitations

Industrial-scale production is hindered by low natural yields (0.0165% w/w) and toxic byproducts from sulfuration.

Data Summary

Table 1. Comparison of this compound Preparation Methods

MethodYield (%)Purity (%)Key LimitationsSource
Natural Extraction0.016585–90Labor-intensive
Chemical Sulfuration22–3592–95Toxic reagents
HPLC Purification>9999High cost

Q & A

Q. How can systems biology approaches improve risk prediction for this compound outbreaks?

  • Methodological Answer : Integrate:
  • Climate models : Predict Pse. chartarum growth using temperature/humidity data .
  • Host-pathogen interactomics : Identify ruminant SNPs linked to sporidesmin detoxification pathways .
  • Sentinel animal networks : Deploy GGT-monitored sheep as early-warning systems in high-risk pastures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sporidesmin E
Reactant of Route 2
Reactant of Route 2
sporidesmin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.